2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the chloromethyl and pyridinyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent functionalization steps introduce the chloromethyl and pyridinyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridinyl rings.
Coupling Reactions: The pyridinyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyridinyl rings.
Scientific Research Applications
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.
Industrial Applications: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
- 2-(4-(methyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
- 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-(chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the specific positioning of the chloromethyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHVCQYKZHKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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